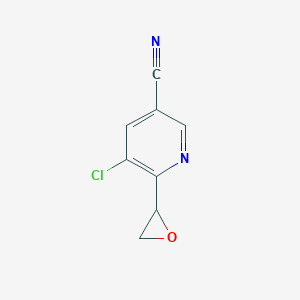

5-Chloro-6-(oxiran-2-yl)nicotinonitrile

Description

5-Chloro-6-(oxiran-2-yl)nicotinonitrile is a nicotinonitrile derivative featuring a chlorine atom at the 5-position and an oxirane (epoxide) ring at the 6-position of the pyridine backbone. Nicotinonitriles are widely explored for biological activities, including molluscicidal , anticancer , and antioxidant effects , making this compound a candidate for similar applications.

Properties

Molecular Formula |

C8H5ClN2O |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

5-chloro-6-(oxiran-2-yl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H5ClN2O/c9-6-1-5(2-10)3-11-8(6)7-4-12-7/h1,3,7H,4H2 |

InChI Key |

ZEFFJJXDCNIZIK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)C2=C(C=C(C=N2)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(oxiran-2-yl)nicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 5-chloronicotinonitrile with an epoxide precursor under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrile group acts as a nucleophile attacking the epoxide ring, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of 5-Chloro-6-(oxiran-2-yl)nicotinonitrile may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(oxiran-2-yl)nicotinonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

Oxidation: Formation of oxirane derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-6-(oxiran-2-yl)nicotinonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(oxiran-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can disrupt normal cellular processes, contributing to its biological activity. The nitrile group may also play a role in modulating the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Bioactivity: The amino group at C2 (as in 2-aminonicotinonitrile) confers moderate molluscicidal activity, while thiolate salts (e.g., 4a) enhance potency due to ionic interactions . Electron-withdrawing groups (e.g., Cl, CF₃) improve stability and target binding. For example, the trifluoromethyl group in ’s compound may increase bioavailability .

Anticancer Potential: Fluorophenyl and imino substituents (e.g., XXXVI) exhibit antitumor effects via unknown mechanisms, possibly involving kinase inhibition or DNA intercalation . The target compound’s epoxide could mimic these effects through alkylation pathways.

Molluscicidal Activity :

- Ionic thiolate salts (4a, 4b) outperform neutral derivatives, highlighting the role of charge interactions in membrane penetration . The oxirane’s electrophilicity may similarly enhance bioactivity but requires experimental validation.

Research Findings and Data

Biochemical Effects of Nicotinonitrile Analogues

- Enzyme Inhibition: 2-Aminonicotinonitrile (2) reduces acetylcholinesterase (AChE) activity by 40–50% in M. cartusiana snails, suggesting neurotoxic effects .

- Cytotoxicity : Thiolate salts (4a, 4b) decrease total soluble protein (TSP) levels by 30–35%, indicating cellular stress .

- Antitumor Activity : Fused 2-oxo derivatives (e.g., XXXVI) show selective inhibition of cancer cell lines, though potency remains inferior to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.